![molecular formula C21H23ClN4O3S2 B2809309 N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride CAS No. 1184964-96-2](/img/structure/B2809309.png)
N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride
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Description
N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C21H23ClN4O3S2 and its molecular weight is 479.01. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- A study by Patel and Patel (2015) on the synthesis of heterocyclic compounds, similar in structure to N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride, examined their antibacterial and antifungal activities, indicating potential for medical applications in combating infections (Patel & Patel, 2015).
Capillary Electrophoresis in Drug Analysis
- Ye et al. (2012) utilized nonaqueous capillary electrophoresis for the separation of compounds including those structurally related to the compound . This method can be essential for quality control and analysis in pharmaceutical research (Ye et al., 2012).
Role in Anticoagulant Research
- Haginoya et al. (2004) synthesized derivatives incorporating 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, demonstrating potential as orally active anticoagulants. This suggests a significant role in the development of new anticoagulant therapies (Haginoya et al., 2004).
Exploration in Heterocyclic Chemistry
- Shatsauskas et al. (2017) and Шацаускас et al. (2017) explored the synthesis of compounds like N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride, contributing to the broader field of heterocyclic chemistry and its applications in drug discovery and development (Shatsauskas et al., 2017), (Шацаускас et al., 2017).
Advancements in Organic Synthesis
- Research by Almazroa et al. (2004), Youssef et al. (2012), Bellili et al. (2022), Norman et al. (1996), and Honma et al. (1983) explored the synthesis of various heterocyclic compounds, contributing to advancements in organic synthesis methods and applications. These studies highlight the diverse roles such compounds can play in drug development and biochemical research (Almazroa et al., 2004), (Youssef et al., 2012), (Bellili et al., 2022), (Norman et al., 1996), (Honma et al., 1983).
Application in Antineoplastic Research
- Gong et al. (2010) studied the metabolism of flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. This research provides insight into the metabolic pathways and implications of related compounds in cancer treatment (Gong et al., 2010).
Novel Synthesis Approaches
- Palamarchuk et al. (2019) and Zheng et al. (2014) explored novel synthesis approaches for creating heterocyclic compounds, which can be vital for developing new pharmaceuticals and understanding complex chemical processes (Palamarchuk et al., 2019) (Zheng et al., 2014).
properties
IUPAC Name |
N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S2.ClH/c1-24-13-12-18-19(14-24)29-21(22-18)23-20(26)15-8-10-17(11-9-15)30(27,28)25(2)16-6-4-3-5-7-16;/h3-11H,12-14H2,1-2H3,(H,22,23,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNONVXXTIXWHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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